N-[(2-bromophenyl)methyl]dodecanamide
Description
N-[(2-Bromophenyl)methyl]dodecanamide is a synthetic amide derivative featuring a dodecanoyl (C12) chain linked via an amide bond to a 2-bromobenzyl group. This structure combines lipophilic (dodecanamide) and aromatic (bromophenyl) moieties, which may influence its physicochemical properties and biological activity. The bromophenyl group may enhance interactions with biological targets or alter solubility compared to non-aromatic substituents.
Properties
CAS No. |
102107-37-9 |
|---|---|
Molecular Formula |
C19H30BrNO |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]dodecanamide |
InChI |
InChI=1S/C19H30BrNO/c1-2-3-4-5-6-7-8-9-10-15-19(22)21-16-17-13-11-12-14-18(17)20/h11-14H,2-10,15-16H2,1H3,(H,21,22) |
InChI Key |
DEDOIAZFIQMANB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC=CC=C1Br |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC1=CC=CC=C1Br |
Other CAS No. |
102107-37-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DODECANAMIDE, N-(o-BROMOBENZYL)- typically involves the reaction of dodecanamide with o-bromobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for DODECANAMIDE, N-(o-BROMOBENZYL)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
DODECANAMIDE, N-(o-BROMOBENZYL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding dodecanamide derivative.
Substitution: The bromine atom in the o-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted dodecanamide derivatives.
Scientific Research Applications
DODECANAMIDE, N-(o-BROMOBENZYL)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving cell signaling and molecular interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of DODECANAMIDE, N-(o-BROMOBENZYL)- involves its interaction with molecular targets through its bromobenzyl group. This interaction can affect various biochemical pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses.
Comparison with Similar Compounds
Structural Analogs with Aromatic Substitutents
Compounds with aromatic substituents on the dodecanamide nitrogen exhibit distinct biological and physical properties:
Key Observations :
Hydroxyalkyl-Substituted Dodecanamides
Hydroxyalkyl derivatives are widely used in cosmetics for their surfactant properties:
Key Observations :
- Hydroxyalkyl groups enhance water solubility and interfacial activity, making these compounds ideal for cosmetic formulations.
- Retention indices (RI) for N-(2-hydroxyethyl)dodecanamide show significant deviations from database values (calculated RI = 1568 vs. reported RI = 2056), suggesting variability in chromatographic behavior .
Complex Derivatives and Sulfonamides
Dodecanamide derivatives with sulfonamide or glycosyl groups demonstrate specialized applications:
Key Observations :
- Sulfonamide and glycosyl groups expand functional roles, such as antimicrobial activity (N4-Lauroylsulfathiazole) or membrane interactions (N-Dodecanoyl-sulfatide).
- These derivatives highlight the versatility of dodecanamide in drug design.
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